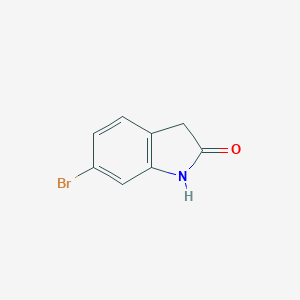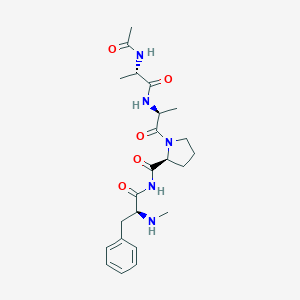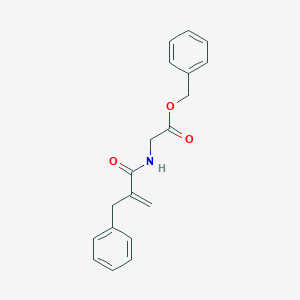
Benzyl 2-(2-benzylprop-2-enoylamino)acetate
Descripción general
Descripción
Synthesis Analysis
The synthesis of related α-ketoamide derivatives has been achieved using OxymaPure/DIC, which has shown superiority in terms of purity and yield compared to other methods . This approach involves the ring opening of N-acylisatin and coupling with different amino acid esters. Similarly, the synthesis of various heterocyclic systems using Methyl 2-benzoylamino-3-dimethylaminopropenoate has been reported, indicating the versatility of benzoylamino derivatives in synthesizing fused pyranones and pyrimidinones . Additionally, a one-pot synthesis method using Ni(NO3)2.6H2O as a catalyst has been described for the preparation of benzimidazole derivatives .
Molecular Structure Analysis
The molecular structures of the synthesized compounds have been characterized using techniques such as FT-IR, NMR, and elemental analysis . These techniques provide detailed information about the molecular framework and functional groups present in the compounds, which is essential for understanding their chemical behavior.
Chemical Reactions Analysis
Benzoylamino derivatives have been utilized in various chemical reactions to synthesize heterocyclic systems. For instance, Methyl 2-benzoylamino-3-dimethylaminopropenoate has been reacted with carbocyclic and heterocyclic 1,3-diketones to afford substituted pyranones . It has also been used in the preparation of condensed pyranones by reacting with compounds containing an active methylene group . These reactions demonstrate the reactivity of benzoylamino derivatives in forming complex heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoylamino derivatives are influenced by their molecular structure. The presence of the benzoylamino group can impart certain biological activities, as seen in the synthesis of compounds with local anesthetic, platelet antiaggregating, and other activities . The substituents on the benzoylamino moiety can also affect the potency of these compounds as inhibitors of adenovirus replication .
Aplicaciones Científicas De Investigación
Generation and Interception of Benzyl Carbenium Ions
Benzyl 2-(2-benzylprop-2-enoylamino)acetate has been studied in the context of generating benzyl carbenium ions. A study by Song, Darbeau, and White (2000) investigated the generation of these ions via protonation of phenyldiazomethane with benzoic acid in acetone, leading to a cascade of products including O-benzyl oxonium ion and benzyl benzoate (Song, Darbeau, & White, 2000).
Synthesis of α-Ketoamide Derivatives
El‐Faham et al. (2013) explored the use of OxymaPure in the synthesis of a series of α-ketoamide derivatives, including 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives, utilizing a process involving N-acetylisatin and 4-aminobenzoic acid (El‐Faham et al., 2013).
Use as a Temporary Protecting Group
The compound was also examined by J. Vatèle (2005) for its use as a temporary protecting group for alcohols. The study demonstrated how 2-(prenyloxymethyl)benzoic acid could effectively protect hydroxyl functions in the presence of various reagents (Vatèle, 2005).
Application in Dyeing Polyester Fabrics
Metwally et al. (2004) researched the application of derivatives like 2-(N-benzoyl-amino)-5-arylazothiazole in dyeing polyester fabrics. These compounds were found to have good fastness properties when applied as disperse dyes (Metwally et al., 2004).
Safety And Hazards
Propiedades
IUPAC Name |
benzyl 2-(2-benzylprop-2-enoylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-15(12-16-8-4-2-5-9-16)19(22)20-13-18(21)23-14-17-10-6-3-7-11-17/h2-11H,1,12-14H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKINYFHTXSOMQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00531405 | |
| Record name | Benzyl N-(2-benzylacryloyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00531405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-(2-benzylprop-2-enoylamino)acetate | |
CAS RN |
87428-99-7 | |
| Record name | N-[1-Oxo-2-(phenylmethyl)-2-propen-1-yl]glycine phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87428-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl ((2-benzylprop-2-enoyl)amino)acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087428997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl N-(2-benzylacryloyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00531405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycine, N-[1-oxo-2-(phenylmethyl)-2-propen-1-yl]-, phenylmethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.983 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYL ((2-BENZYLPROP-2-ENOYL)AMINO)ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7W7N3RH3U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

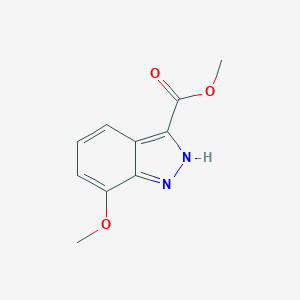


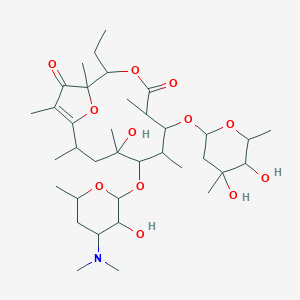



![1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone](/img/structure/B126900.png)

